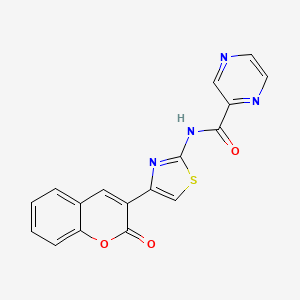![molecular formula C24H19F2NO4S B2879300 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866810-24-4](/img/structure/B2879300.png)
6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with ethoxy, fluorophenyl, and sulfonyl groups. These substitutions confer unique chemical properties and reactivity to the compound.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Quinoline Derivatives: Research on the synthesis of quinoline derivatives, such as those involving sulfonyl groups and fluorine atoms, has led to the development of efficient synthetic routes for these compounds. These methodologies are significant for generating a broad spectrum of quinoline-based compounds with potential biological and chemical applications (Ichikawa et al., 2006).
Biological Applications
- Antitumor Agents: Novel 2-phenylquinolin-4-ones have been synthesized and evaluated for their cytotoxic activity against tumor cell lines. Some derivatives have shown significant inhibitory activity, highlighting the potential of quinoline derivatives as antitumor agents (Li-Chen Chou et al., 2010).
Materials Science and Fluorescence Applications
- Fluorescent Probes: Quinoline derivatives have been utilized in the development of fluorescent probes for biological and chemical sensing. For example, a novel two-photon fluorescent probe based on the 1,8-naphthalimide and sulfoxide structure has been constructed for detecting reducing agents, demonstrating the versatility of quinoline derivatives in sensor applications (Tong-Yan Sun et al., 2018).
Antioxidant Applications
- Ethoxyquin and Analogues: Studies on ethoxyquin, a quinoline derivative, and its analogues have explored their antioxidant properties, with applications ranging from food preservation to the protection of animal feeds against lipid peroxidation. These investigations contribute to understanding the role of quinoline derivatives in antioxidation and their potential industrial applications (A. Blaszczyk et al., 2013).
Catalysis and Chemical Reactions
- Catalytic Applications: Quinoline derivatives have been employed as catalysts in various chemical reactions, demonstrating their utility in facilitating organic synthesis processes. For instance, the use of sulfonic acid imidazolium hydrogen sulfate in the synthesis of polyhydroquinoline derivatives showcases the catalytic potential of quinoline-based structures (N. G. Khaligh, 2014).
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-1-[(3-flu
Properties
IUPAC Name |
6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4S/c1-2-31-19-8-11-22-21(13-19)24(28)23(32(29,30)20-9-6-17(25)7-10-20)15-27(22)14-16-4-3-5-18(26)12-16/h3-13,15H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHPOBMQAQNCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone](/img/structure/B2879223.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2879228.png)

![2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2879230.png)
![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2879231.png)

![4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2879236.png)
![N-[(1-benzyl-3-phenylpyrazol-4-yl)methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2879238.png)

![4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}quinoline](/img/structure/B2879240.png)
